

# **Application Notes and Protocols for Conteltinib** (CT-707) in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Conteltinib, also known as CT-707, is a potent, orally available, second-generation multi-kinase inhibitor.[1] It primarily targets Anaplastic Lymphoma Kinase (ALK), Focal Adhesion Kinase (FAK), and Proline-rich Tyrosine Kinase 2 (Pyk2).[2][3][4] These kinases are implicated in various oncogenic processes, including cell proliferation, survival, migration, and angiogenesis. [4] Dysregulation of ALK, through mutations or chromosomal rearrangements, is a key driver in several cancers, notably non-small cell lung cancer (NSCLC).[1] FAK is also a critical mediator of tumor progression and metastasis.[5] Conteltinib has demonstrated significant anti-tumor activity in both preclinical and clinical settings, including in tumors that have developed resistance to first-generation ALK inhibitors like crizotinib.[1][6]

These application notes provide a summary of the in vitro potency of Conteltinib and detailed protocols for key cellular and biochemical assays to evaluate its activity and mechanism of action.

# Data Presentation: In Vitro Inhibitory Activity of Conteltinib (CT-707)

Conteltinib exhibits potent inhibitory activity against its primary kinase targets and various clinically relevant crizotinib-resistant ALK mutations.



| Target Kinase       | IC50 (nM) | Notes                                                         |
|---------------------|-----------|---------------------------------------------------------------|
| FAK                 | 1.6       | In vitro kinase assay.[2][3]                                  |
| ALK (Wild-Type)     | -         | Approximately 10-fold more potent than crizotinib.[1][6]      |
| ALK (L1196M Mutant) | -         | Active against this crizotinib-<br>resistant mutant.[1][6][7] |
| ALK (G1202R Mutant) | -         | Active against this crizotinib-<br>resistant mutant.[1][6][7] |
| ALK (F1174L Mutant) | -         | Active against this crizotinib-resistant mutant.[1][6][7]     |
| ALK (G1269S Mutant) | -         | Active against this crizotinib-resistant mutant.[1][6][7]     |
| ALK (R1275Q Mutant) | -         | Active against this crizotinib-resistant mutant.[1][6][7]     |
| Pyk2                | -         | Known target of Conteltinib.[2]                               |

Note: Specific IC50 values for ALK, its mutants, and Pyk2 are not consistently available in the public domain but the qualitative data indicates high potency.

## Experimental Protocols Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a method to determine the IC50 value of Conteltinib against a target kinase (e.g., ALK, FAK) by measuring the amount of ADP produced in the kinase reaction.

#### Materials:

- Recombinant human ALK or FAK enzyme
- Kinase-specific peptide substrate



- Conteltinib (CT-707)
- ATP
- Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 96-well or 384-well white assay plates
- Plate reader capable of measuring luminescence

#### Procedure:

- Compound Preparation: Prepare a 10-point serial dilution of Conteltinib in 100% DMSO, starting from a high concentration (e.g., 10 mM). Further dilute these solutions into the Kinase Assay Buffer to achieve the desired final concentrations in the assay.
- Kinase Reaction Setup:
  - $\circ$  Add 5  $\mu$ L of the diluted Conteltinib or DMSO (vehicle control) to the wells of the assay plate.
  - Add 10 μL of the recombinant kinase diluted in Kinase Assay Buffer to each well.
  - $\circ$  Initiate the reaction by adding 10  $\mu$ L of a pre-mixed solution of the peptide substrate and ATP in Kinase Assay Buffer. The final ATP concentration should be at or near its Km for the specific kinase.
- Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the enzyme reaction.
- ADP Detection:
  - Add 25 μL of ADP-Glo<sup>™</sup> Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
  - Incubate at room temperature for 40 minutes.



- Add 50 μL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.
- Incubate at room temperature for 30-60 minutes to stabilize the signal.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis: Subtract the background luminescence from all readings. Plot the percentage
  of kinase activity against the logarithm of the Conteltinib concentration and fit the data to a
  sigmoidal dose-response curve to determine the IC50 value.

## **Cell Viability Assay (MTT Assay)**

This protocol measures the effect of Conteltinib on the metabolic activity of cancer cell lines, which is an indicator of cell viability.

#### Materials:

- ALK-positive cancer cell lines (e.g., H3122, H2228) or other relevant cell lines (e.g., HepG2, Bel-7402)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Conteltinib (CT-707)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well clear flat-bottom plates
- Spectrophotometer (plate reader)

#### Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100
μL of complete culture medium. Allow the cells to adhere overnight.



- Drug Treatment: Prepare serial dilutions of Conteltinib in culture medium. Remove the old medium from the wells and add 100 μL of the medium containing the desired concentrations of Conteltinib. Include a vehicle control (DMSO).
- Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- MTT Addition: Add 10 μL of MTT solution to each well (final concentration 0.5 mg/mL).
- Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C.
- Solubilization: Carefully remove the medium and add 100 μL of solubilization solution to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking.
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
  cells. Plot the percentage of viability against the drug concentration to determine the GI50
  (concentration for 50% of maximal inhibition of cell proliferation).

## **Western Blot Analysis of Signaling Pathway Modulation**

This protocol is for assessing the effect of Conteltinib on the phosphorylation status of key proteins in the ALK and FAK signaling pathways.

#### Materials:

- Relevant cancer cell lines
- Conteltinib (CT-707)
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer



- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-FAK, anti-FAK, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)
- Imaging system (e.g., CCD camera-based imager)

#### Procedure:

- Cell Treatment and Lysis:
  - Seed cells in 6-well plates and grow to 70-80% confluency.
  - Treat the cells with various concentrations of Conteltinib for a specified time (e.g., 2-24 hours).
  - Wash the cells with ice-cold PBS and lyse them with lysis buffer.
  - Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
- SDS-PAGE and Transfer:
  - Denature equal amounts of protein (e.g., 20-40 μg) by boiling in Laemmli sample buffer.
  - Separate the proteins by SDS-PAGE.
  - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.



- Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Detection:
  - Incubate the membrane with the ECL substrate.
  - Capture the chemiluminescent signal using an imaging system.
- Analysis: Analyze the band intensities to determine the change in phosphorylation of the target proteins relative to the total protein and loading control (e.g., β-actin or GAPDH).

### **Visualizations**

## **ALK Signaling Pathway and Inhibition by Conteltinib**

Caption: ALK signaling pathways and point of inhibition by Conteltinib.

## **FAK Signaling Pathway and Inhibition by Conteltinib**





Click to download full resolution via product page

Caption: FAK signaling pathways and point of inhibition by Conteltinib.

## Experimental Workflow for In Vitro Evaluation of Conteltinibdot





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Conteltinib (CT-707) in patients with advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, first-in-human phase 1 study PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. Discovery of a novel ALK/ROS1/FAK inhibitor, APG-2449, in preclinical non-small cell lung cancer and ovarian cancer models PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapy Detail [ckb.genomenon.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Conteltinib (CT-707) in In Vitro Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13441327#cg-707-dosage-for-in-vitro-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com